molecular formula C8H7N3O4S B2533876 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2090320-29-7

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2533876
CAS RN: 2090320-29-7
M. Wt: 241.22
InChI Key: HMVJKKHZABZDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O4S and a molecular weight of 241.23 . It is a versatile compound used in scientific research, exhibiting unique properties that make it useful in various applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid is 1S/C8H7N3O4S/c9-16(14,15)7-5-3-1-2-4-11(5)6(10-7)8(12)13/h1-4H,(H,12,13)(H2,9,14,15) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Antitubercular Activity

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid has shown promise as an antitubercular agent. In a study using a mouse model infected with Mycobacterium tuberculosis (Mtb) strain H37Rv, treatment with this compound led to significant reductions in bacterial load. Doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% reductions, respectively, after 4 weeks of treatment .

Catalysis and Ligand Design

Researchers have explored the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in catalysis. These ligands exhibit interesting properties and can serve as versatile building blocks for various catalytic reactions. For instance, they can be employed in cross-coupling reactions, C–H activation, and other transformations. The ligand design based on this scaffold has opened up new avenues in organometallic chemistry .

Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry. Researchers have explored modifications of this structure to develop novel drugs. 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives may exhibit interesting pharmacological properties, such as enzyme inhibition, receptor binding, or antimicrobial activity. Further studies are needed to explore its potential in drug discovery .

Safety and Hazards

The safety data sheet (MSDS) for 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid can be found online . This document provides information on the potential hazards of the compound, as well as guidelines for safe handling and storage.

properties

IUPAC Name

1-sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)7-5-3-1-2-4-11(5)6(10-7)8(12)13/h1-4H,(H,12,13)(H2,9,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJKKHZABZDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid

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